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molecular formula C2H7O3P<br>C2H6O3P- B1257649 Dimethyl phosphonate CAS No. 868-85-9

Dimethyl phosphonate

Cat. No. B1257649
M. Wt: 109.04 g/mol
InChI Key: CZHYKKAKFWLGJO-UHFFFAOYSA-N
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Patent
US04235976

Procedure details

20 ml of 5% sodium methylate solution are added dropwise to 144 g (1 mol) of dimethyl maleate and 110 g of dimethyl phosphite until the exothermic reaction is completed. The reaction mixture is stirred for a further 30 minutes at 100° C. and then freed from low volatility constituents.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].[P:11]([O-:16])([O:14][CH3:15])[O:12][CH3:13]>C[O-].[Na+]>[CH3:13][O:12][P:11]([CH:2]([C:1]([O:9][CH3:10])=[O:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5])(=[O:16])[O:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Name
Quantity
110 g
Type
reactant
Smiles
P(OC)(OC)[O-]
Name
sodium methylate
Quantity
20 mL
Type
solvent
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 30 minutes at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COP(OC)(=O)C(CC(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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